KCa2 channel modulator 2
Description
Overview of Small Conductance Calcium-Activated Potassium (KCa2/SK) Channels
Small-conductance calcium-activated potassium (KCa2), also known as SK channels, are a family of ion channels that are gated by intracellular calcium. wikipedia.org They are characterized by their small single-channel conductance, typically in the range of 2-20 picosiemens (pS). researchgate.net A key feature of these channels is their voltage-insensitivity; their activation is dependent on the binding of intracellular calcium to the associated protein calmodulin, rather than changes in the membrane potential. epfl.chwikipedia.org
The concept of calcium's influence on potassium permeability was first noted in 1958. wikipedia.org However, it was in 1970 that the direct observation of intracellular calcium triggering potassium currents was made. wikipedia.org The specific class of small-conductance, apamin-sensitive, and voltage-insensitive Ca2+-activated K+ channels were first identified in rat brain synaptic membranes and later in cultured rat skeletal muscle. royalsocietypublishing.org The cloning of the genes encoding these channel subunits in 1996 was a landmark event, allowing for detailed investigation into their structure, distribution, and function. nih.govnih.gov This led to the understanding that these channels are responsible for the afterhyperpolarization that follows action potentials in neurons and other excitable cells. nih.gov
The KCa2 channel family is composed of three primary subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). epfl.chaups.org.au These subtypes are distinguished by their differential sensitivity to the bee venom toxin apamin (B550111). royalsocietypublishing.org KCa2.2 channels exhibit the highest sensitivity to apamin, followed by KCa2.3, with KCa2.1 showing the lowest sensitivity. royalsocietypublishing.org The subtypes also exhibit distinct but often overlapping expression patterns throughout the central nervous system and peripheral tissues. nih.govfrontiersin.org For instance, KCa2.1 and KCa2.2 are frequently co-expressed in the neocortex, hippocampus, and cerebellum, while KCa2.3 is prominent in other brain regions. frontiersin.org
The three KCa2 channel subtypes are encoded by a corresponding set of genes:
KCa2.1 is encoded by the KCNN1 gene. epfl.chaups.org.au
KCa2.2 is encoded by the KCNN2 gene. epfl.chaups.org.au
KCa2.3 is encoded by the KCNN3 gene. epfl.chaups.org.au
These genes are part of a family that has been implicated in various physiological processes and has been linked to conditions such as alcohol and drug addiction. nih.gov The expression levels of these genes can vary significantly between different tissue types and even within different regions of the same organ, such as the heart and brain. ecrjournal.comoup.com
Significance of KCa2 Channel Modulation in Biological Systems
Modulation of KCa2 channels has profound effects on cellular function, making them a significant area of research.
KCa2 channels are crucial regulators of cellular excitability. nih.gov When activated by a rise in intracellular calcium, these channels allow potassium ions to flow out of the cell, leading to hyperpolarization or a more negative membrane potential. wikipedia.org This hyperpolarization, known as the medium afterhyperpolarization (mAHP), makes it more difficult for the cell to fire another action potential, thus controlling the firing frequency of neurons. wikipedia.orgnih.gov By fine-tuning neuronal excitability, KCa2 channels play a critical role in processes such as synaptic plasticity, learning, and memory. wikipedia.orgnih.gov
The critical role of KCa2 channels in cellular physiology has made them an important target in various research disciplines. In neuroscience, they are investigated for their involvement in neurodegenerative diseases like ataxia and Parkinson's disease, as well as psychiatric conditions such as schizophrenia. nih.govescholarship.org In cardiology, their expression in heart cells implicates them in the regulation of cardiac rhythm and suggests they may be a target for treating arrhythmias like atrial fibrillation. royalsocietypublishing.orgnih.gov Furthermore, their presence in other tissues, including smooth muscle and endothelial cells, opens up research avenues in areas like vascular function and respiratory diseases. wikipedia.orgchapman.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15ClFN5 |
|---|---|
Molecular Weight |
331.77 g/mol |
IUPAC Name |
N-(5-chloro-2-fluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H15ClFN5/c1-9-7-15(20-14-8-12(17)4-5-13(14)18)21-16(19-9)23-11(3)6-10(2)22-23/h4-8H,1-3H3,(H,19,20,21) |
InChI Key |
DWOQPNHOXLUTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=C(C=CC(=C3)Cl)F |
Origin of Product |
United States |
Molecular and Cellular Biology of Kca2 Channels
Structural Features of KCa2 Channel Subunits
Each subunit of a KCa2 channel features a topology similar to that of voltage-gated potassium (Kv) channels, consisting of six transmembrane alpha-helical segments (S1-S6) and intracellularly located N- and C-termini. nih.govnih.govnih.govfsu.edu The four subunits assemble as a tetramer around a central ion-conducting pore. fsu.edu
The six alpha-helical transmembrane domains, denoted S1 through S6, are a canonical feature of KCa2 channel subunits. nih.govnih.govnih.gov Unlike in voltage-gated channels where the S1-S4 segments form a distinct voltage-sensor domain (VSD), the gating of KCa2 channels is voltage-independent. nih.govfsu.edunih.gov The S4 segment in KCa2 channels, though decorated with some positively charged residues, does not function as a voltage sensor in the same way as in Kv channels. fsu.edu The primary structure identity between KCa2 subtypes is about 60%, with significant sequence similarity to Kv channels being confined mainly to the pore region. nih.gov
The region connecting the S5 and S6 transmembrane helices is known as the pore loop or P-loop, which dips into and out of the membrane to form the ion conduction pathway. fsu.edunih.govresearchgate.net This P-loop contains a highly conserved sequence motif (TVGYG) that constitutes the channel's selectivity filter, a critical structure that ensures high selectivity for potassium (K+) ions over other ions like sodium (Na+). nih.gov The four P-loops from the tetrameric assembly come together to create the narrowest part of the pore, lined by carbonyl oxygen atoms that coordinate the dehydrated K+ ions as they pass through. nih.gov The S6 helices from the four subunits form the intracellular gate of the channel; conformational changes in these helices, specifically a bending at a "gating hinge," lead to the opening or closing of the pore. nih.govrockefeller.edu
Both the amino (N) and carboxy (C) termini of KCa2 channel subunits are located in the cytoplasm. nih.govnih.govfsu.edu The C-terminus is a particularly crucial region for channel function as it contains the calmodulin-binding domain (CaMBD), which is the most conserved domain among the KCa2 channel subtypes. wikipedia.orgfsu.eduresearchgate.net This domain facilitates the constitutive association with calmodulin, which is essential for Ca2+-dependent gating. wikipedia.orgnih.gov The N-terminus shows more variability and can influence channel properties and regulation. For instance, the KCa2.2 channel has two isoforms, KCa2.2-S (short) and KCa2.2-L (long), which differ in the length of their N-terminus. nih.gov This longer N-terminal in the KCa2.2-L isoform contains potential regulatory sites that may affect the channel's localization and function. nih.gov
Table 1: Key Structural Components of KCa2 Channel Subunits
| Structural Component | Location | Primary Function | Key Features |
|---|---|---|---|
| Transmembrane Segments | Spanning the cell membrane | Form the core structure of the channel subunit | Six alpha-helices (S1-S6) per subunit. nih.govnih.gov |
| Pore-Forming Loop (P-loop) | Between S5 and S6 helices | Forms the ion selectivity filter | Contains the conserved TVGYG sequence motif. nih.gov |
| S6 Helix | Transmembrane | Forms the intracellular gate | Bends at a hinge point to open or close the pore. rockefeller.edu |
| N-Terminus | Cytosolic | Regulation and isoform variation | Can contain regulatory sites affecting channel trafficking and function. nih.gov |
| C-Terminus | Cytosolic | Calcium sensing and gating | Contains the essential calmodulin-binding domain (CaMBD). wikipedia.orgresearchgate.net |
Calcium-Dependent Gating Mechanism
The activation, or "gating," of KCa2 channels is a dynamic, multi-step process that is initiated by the binding of intracellular Ca2+. nih.gov This process is fundamentally mediated by calmodulin (CaM), a ubiquitous calcium-binding protein that acts as the channel's Ca2+ sensor. nih.govwikipedia.org
Calmodulin is a small protein with two globular lobes (an N-lobe and a C-lobe), each containing two "EF hand" motifs capable of binding Ca2+. nih.govnih.gov In KCa2 channels, CaM is not a transiently interacting protein but is constitutively bound to the calmodulin-binding domain (CaMBD) located on the intracellular C-terminus of each channel subunit. nih.govnih.govnih.gov This pre-association is a defining feature of the channel's gating mechanism. nih.gov Structural and biochemical models suggest that even in the absence of Ca2+, the C-lobe of CaM is tightly and constitutively bound to the CaMBD. nih.govnih.gov This stable, calcium-independent interaction is crucial for the proper assembly and trafficking of the channel to the cell membrane. researchgate.net
Channel opening is triggered when intracellular Ca2+ concentrations rise, for example, following an action potential. researchgate.netnih.gov The incoming Ca2+ ions bind to the EF hands within the N-lobe of the channel-associated CaM. researchgate.netwikipedia.orgnih.gov The binding of Ca2+ to the N-lobe induces a significant conformational change in the CaM protein. nih.gov This change is then transduced to the channel itself, causing the S6 helices that form the intracellular gate to splay open, allowing K+ ions to flow through the pore. rockefeller.edunih.gov While earlier models proposed that only the N-lobe's interaction was Ca2+-dependent, more recent findings suggest that the interaction between the C-lobe and the channel also changes upon Ca2+ binding, indicating that both lobes of CaM are critically involved in the gating process. nih.gov The entire sequence—from Ca2+ binding to CaM, to the conformational change in CaM, to the mechanical opening of the channel pore—underlies the ability of KCa2 channels to translate a chemical signal (increased Ca2+) into an electrical one (K+ efflux and membrane hyperpolarization). nih.govnih.gov
Table 2: Mechanism of KCa2 Channel Gating
| Step | Description | Key Molecules Involved | Outcome |
|---|---|---|---|
| 1. Basal State | In low intracellular Ca2+, the channel is closed. | KCa2 subunit, Calmodulin (CaM) | The C-lobe of CaM is constitutively bound to the CaMBD. nih.govnih.gov |
| 2. Calcium Binding | Intracellular Ca2+ concentration increases and Ca2+ binds to CaM. | Ca2+ ions, N-lobe of CaM | Ca2+ binds primarily to the EF hands in the N-lobe of CaM. wikipedia.orgnih.gov |
| 3. Conformational Change | Ca2+ binding induces a conformational shift in the CaM protein. | Ca2+-bound CaM | The structure of the CaM-channel complex is altered. nih.gov |
| 4. Channel Opening | The conformational change is transmitted to the channel's gate. | S6 helices | The S6 helices move apart, opening the ion conduction pore. rockefeller.edu |
| 5. Ion Conduction | K+ ions flow out of the cell down their electrochemical gradient. | K+ ions | The cell membrane hyperpolarizes, reducing excitability. nih.gov |
An in-depth examination of the small-conductance calcium-activated potassium (KCa2) channels reveals a complex interplay of molecular and cellular mechanisms that govern their function. This article focuses on the molecular determinants of their sensitivity to calcium, their regulation by post-translational modifications, and their specific localization within neurons.
Pharmacological Characterization and Structure Activity Relationships of Kca2 Channel Modulators
The Quest for Subtype-Selective KCa2 Channel Modulators
The development of modulators that can selectively target specific subtypes of KCa2 channels is a primary focus of current research. This selectivity is crucial for minimizing off-target effects and maximizing therapeutic efficacy.
Strategies for Achieving Subtype Selectivity
The prototype subtype-selective positive modulator, CyPPA, demonstrated the feasibility of targeting KCa2.2 and KCa2.3 channels over the KCa2.1 and KCa3.1 subtypes. Building on this, researchers have synthesized a series of CyPPA analogs to improve potency and selectivity. One successful strategy involves the modification of the chemical structure of CyPPA to enhance its interaction with specific amino acid residues within the target channel subtypes.
The selectivity of these modulators appears to rely on the HA/HB helices of the KCa2 channels. Cryo-electron microscopy structures of KCa2.2 and KCa3.1 channels have revealed that the different conformations of calmodulin and the cytoplasmic HC helices in the two channels are key to the subtype-selectivity of certain modulators. For instance, the binding of some modulators is accommodated by conformational changes in the N-lobes of calmodulin in KCa2.2 channels, a mechanism that is constrained in KCa3.1 channels due to the proximity of the N-lobes and the HC helices.
The Role of Amino Acid Residues in Selectivity
Specific amino acid residues are critical for the subtype-selective action of KCa2 channel modulators. Mutagenesis studies have identified key residues in the HA and HB helices of KCa2.2a channels that, when altered to their equivalents in KCa3.1 channels, diminish the potency of modulators like CyPPA.
Notably, an isoleucine-to-valine difference in the HA/HB helices between human KCa2.3 and rat KCa2.2a channels is a structural determinant for the subtype selectivity of some compounds. For example, compound 4 demonstrates a ~21-fold greater potency for human KCa2.3 over rat KCa2.2a channels, a selectivity attributed to an isoleucine residue (I568) in KCa2.3, which is a valine (V420) in KCa2.2a. The bulkier side chain of isoleucine compared to valine appears to be a key factor.
Furthermore, residues V420 and K467 in the HA and HB helices of KCa2.2a channels have been identified as crucial for the subtype-selectivity of CyPPA. The interaction between the modulator and these specific residues within a binding pocket located between the HA/HB helices and the C-lobe of calmodulin is essential for its activity.
Unraveling Structure-Activity Relationships of KCa2 Channel Modulator 2 Analogs
Structure-activity relationship (SAR) studies on analogs of this compound have provided valuable insights into how chemical modifications can influence their potency and efficacy.
Enhancing Potency Through Chemical Modifications
A series of analogs of N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) have been synthesized to explore the impact of various chemical substitutions on their ability to potentiate KCa2 channel activity. One significant finding is that replacing the cyclohexane (B81311) ring of CyPPA with more hydrophobic disubstituted phenyl groups can improve the potency of the compounds on the KCa2.2a channel while maintaining their subtype-selectivity.
Specifically, halogen substitutions on the phenyl ring have been shown to considerably increase potency. For instance, the introduction of halogens at positions 2 and 5 of the benzene-substituted 4-pyrimidineamine in compound 2q resulted in an approximately 10-fold increase in potency compared to CyPPA. Similarly, halogen substitution at positions 3 and 4 in compound 2o led to a roughly 7-fold increase in potency. Both of these compounds retained their selectivity for KCa2.2a/KCa2.3 channels.
| Compound | Modification | Potency (EC50 in μM) on KCa2.2a | Fold Increase vs. CyPPA |
|---|---|---|---|
| CyPPA | Parent Compound | 7.48 ± 1.58 | - |
| Compound 2o | Halogen substitution at positions 3 and 4 of benzene-substituted 4-pyrimidineamine | 0.99 ± 0.19 | ~7 |
| Compound 2q | Halogen decoration at positions 2 and 5 of benzene-substituted 4-pyrimidineamine | 0.64 ± 0.12 | ~10 |
| Compound 2s | Single 4-trifluoromethane substituent | 3.45 ± 1.00 | No significant change |
The Molecular Basis for Increased Potency
The enhanced potency of these analogs is attributed to their ability to increase the apparent Ca²⁺ sensitivity of the KCa2.2a channels. For example, in the presence of compound 2o or 2q, KCa2.2a channels become more sensitive to Ca²⁺. The EC50 values for Ca²⁺ were significantly lower in the presence of these compounds (0.11 ± 0.023 μM for 2o and 0.091 ± 0.016 μM for 2q) compared to the absence of a modulator (0.35 ± 0.035 μM).
These findings suggest that the chemical modifications on the CyPPA scaffold lead to more effective interactions with the channel, thereby enhancing its sensitivity to calcium and resulting in increased channel activity. These potent and subtype-selective modulators have shown promise in preclinical models, such as normalizing the abnormal firing of Purkinje cells in cerebellar slices from a mouse model of spinocerebellar ataxia type 2, highlighting their therapeutic potential.
Physiological Roles of Kca2 Channels and Functional Impact of Their Modulation
Central Nervous System Function
In the central nervous system, KCa2 channels are key regulators of neuronal excitability and synaptic communication. nih.gov Their activity influences everything from single-neuron firing patterns to complex cognitive functions like learning and memory. researchgate.netnih.gov
Regulation of Neuronal Excitability and Firing Patterns
KCa2 channels are fundamental in controlling neuronal excitability by modulating the cell membrane's repolarization. researchgate.net By opening in response to calcium influx that occurs during an action potential, these channels allow potassium ions to flow out of the neuron, leading to hyperpolarization of the membrane. This hyperpolarizing effect makes it more difficult for the neuron to fire another action potential immediately, thus regulating the firing frequency. nih.gov
The modulation of KCa2 channels has a direct impact on neuronal firing patterns. For instance, blockers of KCa2 channels, such as apamin (B550111), have been shown to increase the number of action potentials induced by a current injection and enhance the spike frequency of neurons. nih.gov Conversely, activators of KCa2 channels reduce neuronal excitability. nih.gov This regulatory role is crucial in various types of neurons, including those in the hippocampus, cerebellum, and auditory system, for maintaining their characteristic firing patterns, such as tonic firing, bursting, and pacemaker activity. researchgate.net
| Modulator Type | Effect on KCa2 Channels | Impact on Neuronal Excitability | Consequence on Firing Patterns |
| Activators (e.g., 1-EBIO, NS309) | Increase channel opening | Decrease | Reduced firing rate |
| Inhibitors (e.g., Apamin) | Block channel opening | Increase | Increased firing rate, potential for bursting |
Contribution to Medium Afterhyperpolarization (mAHP)
Following one or a series of action potentials, neurons typically exhibit a period of hyperpolarization known as the afterhyperpolarization (AHP). The AHP can be divided into fast, medium, and slow components based on its duration. frontiersin.org The medium afterhyperpolarization (mAHP), which lasts for tens to hundreds of milliseconds, is primarily mediated by the activity of KCa2 channels. nih.govnih.govphysiology.org
Modulation of Synaptic Plasticity and Excitatory Postsynaptic Potentials (EPSPs)
KCa2 channels are strategically located in the postsynaptic density of dendritic spines, in close proximity to N-methyl-D-aspartate receptors (NMDARs), a key player in synaptic plasticity. nih.gov This co-localization allows KCa2 channels to exert significant control over synaptic strength. During an excitatory postsynaptic potential (EPSP), calcium enters the dendritic spine through NMDARs. This influx of calcium activates nearby KCa2 channels. nih.gov
The opening of KCa2 channels has a dampening effect on the EPSP. nih.gov The resulting potassium efflux hyperpolarizes the local membrane, which can reduce the depolarization needed to relieve the magnesium block of the NMDARs. nih.gov This creates a negative feedback loop that limits further calcium influx and reduces the amplitude of the EPSP. nih.gov By modulating the magnitude of EPSPs, KCa2 channels can influence the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory. elifesciences.orgutexas.edu Blockade of KCa2 channels has been shown to facilitate the induction of LTP. nih.gov
| KCa2 Channel State | Effect on EPSP | Impact on NMDAR activity | Influence on Synaptic Plasticity |
| Active | Reduced amplitude | Decreased (due to enhanced Mg2+ block) | Inhibition of LTP induction |
| Blocked/Inhibited | Increased amplitude | Increased (due to reduced Mg2+ block) | Facilitation of LTP induction |
Influence on Learning and Memory Processes
Given their role in regulating neuronal excitability and synaptic plasticity, it is not surprising that KCa2 channels have a profound influence on learning and memory. researchgate.netnih.gov Studies have shown that the modulation of KCa2 channel activity can either enhance or impair cognitive functions.
Inhibition of KCa2 channels has been demonstrated to improve performance in certain learning and memory tasks. nih.gov For example, blocking these channels can facilitate the induction of hippocampal synaptic plasticity, a process believed to be crucial for memory formation. jneurosci.org Conversely, the activation of KCa2 channels can be detrimental to learning and memory. nih.gov Overexpression of SK2, a subtype of KCa2 channels, has been shown to impair learning in both hippocampus- and amygdala-dependent tasks. jneurosci.org This suggests that a reduction in KCa2 channel function may be a component of the cellular changes that occur during learning. nih.gov
Dopaminergic and Serotonergic Neuronal Activity Regulation
KCa2 channels are expressed in dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra, key brain regions involved in reward, motivation, and motor control. nih.govelifesciences.org In these neurons, KCa2 channels play a critical role in regulating their intrinsic pacemaker activity and firing patterns. frontiersin.org The regular, tonic firing of dopaminergic neurons is essential for maintaining stable dopamine (B1211576) levels in their target areas. frontiersin.org
Pharmacological blockade of KCa2 channels in dopaminergic neurons disrupts this regular firing, often leading to a more irregular, bursting pattern of activity. nih.gov This change in firing pattern can significantly increase dopamine release. nih.gov Conversely, activators of KCa2 channels can decrease the spontaneous firing rates of these neurons and inhibit dopamine release. nih.gov Given the involvement of dopamine in various neurological and psychiatric disorders, KCa2 channels in dopaminergic neurons are considered a potential therapeutic target. frontiersin.org While less is known about their role in the serotonergic system, the widespread expression of KCa2 channels suggests they likely play a role in regulating the activity of serotonergic neurons as well.
Cardiovascular System
In addition to their prominent roles in the central nervous system, KCa2 channels are also expressed in the cardiovascular system, including in cardiomyocytes and vascular endothelial cells. nih.govnih.gov In the heart, these channels contribute to the repolarization phase of the cardiac action potential. nih.gov Their activation helps to shorten the action potential duration, which can be protective against certain types of arrhythmias. nih.gov
Atrial Repolarization and Refractoriness
Modulation of small-conductance calcium-activated potassium (KCa2) channels presents a targeted approach for managing atrial fibrillation (AF). nih.gov These channels are integral to the repolarization phase of the cardiac action potential, particularly in the atria. nih.gov Pharmacological inhibition of KCa2 channels has been shown to prolong the atrial effective refractory period (AERP) with minimal impact on ventricular repolarization, a characteristic that is highly desirable for antiarrhythmic drugs. nih.govfrontiersin.org
The compound AP30663, a negative allosteric modulator of KCa2 channels, has demonstrated the ability to selectively increase atrial refractoriness. nih.govfrontiersin.org In preclinical studies using a conscious pig model, AP30663 not only converted vernakalant-resistant atrial fibrillation to sinus rhythm but also prevented its reinduction. frontiersin.orgnih.gov This atrial selectivity is a key advantage, as it avoids the proarrhythmic risks associated with prolongation of the ventricular action potential, which can manifest as a prolonged QT interval on an electrocardiogram. frontiersin.org While some studies with AP30663 noted a minor, dose-dependent increase in the QTc interval, the primary effect remained a pronounced increase in AERP. frontiersin.org
Another KCa2 channel inhibitor, AP14145, has also been shown to provide functional atrial selectivity in guinea pig hearts. frontiersin.org By inhibiting the current mediated by KCa2 channels (IKCa), AP14145 effectively increases the AERP without significantly affecting the QT interval. frontiersin.org This contrasts with non-selective potassium channel blockers, such as dofetilide, which primarily prolong ventricular repolarization. frontiersin.org The atrial-selective nature of KCa2 channel modulation is further supported by the predominant expression of KCa2.2 and KCa2.3 subtypes in the human atria, which have been genetically linked to AF. nih.govfrontiersin.org
The mechanism of action for these negative modulators involves decreasing the calcium sensitivity of the KCa2 channels. nih.govnih.gov In patients with AF, the KCa2 current is upregulated, contributing to the shortening of the action potential characteristic of this arrhythmia. nih.gov By counteracting this effect, KCa2 inhibitors can prolong the atrial action potential duration, a key antiarrhythmic mechanism. nih.gov
Table 1: Effects of KCa2 Channel Modulators on Atrial Electrophysiology
| Compound | Modulation Type | Primary Electrophysiological Effect | Ventricular Effect (QT Interval) | Species Studied | Reference |
|---|---|---|---|---|---|
| AP30663 | Negative | Increases Atrial Effective Refractory Period (AERP) | Minor | Pigs, Rodents | nih.govfrontiersin.org |
| AP14145 | Negative | Selectively increases atrial repolarization | Minimal | Guinea Pigs | frontiersin.org |
Endothelial Cell Function and Vasodilation
In the vascular endothelium, KCa2.3 and KCa3.1 channels are key players in regulating vascular tone and endothelial function. tandfonline.comnih.gov The activation of these channels in endothelial cells leads to hyperpolarization, which is a critical signaling event for vasodilation. tandfonline.comresearchgate.net This endothelium-derived hyperpolarization (EDH) can be transmitted to the adjacent smooth muscle cells, leading to their relaxation and a subsequent increase in blood vessel diameter. nih.govresearchgate.net
Positive modulation of KCa2 channels can enhance this process. Small molecule activators, such as SKA-31, have been shown to sensitize KCa2.3 and KCa3.1 channels to intracellular calcium, thereby augmenting agonist-evoked vasodilation. tandfonline.comnih.gov This has been demonstrated in various vascular beds, including small resistance arteries, where these activators can inhibit myogenic tone and induce effective vasodilation. tandfonline.com The vasodilatory response to agonists like acetylcholine (B1216132) and bradykinin, which is often impaired in pathological conditions such as type 2 diabetes, can be restored by enhancing KCa channel activity. nih.govnih.gov
The mechanism involves an increase in the electrical driving force for calcium entry into endothelial cells, which in turn stimulates the production of nitric oxide (NO), a potent vasodilator. nih.govresearchgate.net Therefore, positive modulation of KCa2 channels can improve endothelial function by enhancing both EDH and NO-mediated signaling pathways. tandfonline.comresearchgate.net
Regulation of Intracellular Calcium Signaling in Endothelium
KCa2 channels play a crucial role in a positive feedback mechanism that regulates intracellular calcium signaling in endothelial cells. The opening of KCa2.3 channels, which is triggered by an initial rise in intracellular calcium, causes membrane hyperpolarization. acs.orgchapman.edu This hyperpolarization increases the electrochemical gradient for further calcium influx into the cell. chapman.edu Consequently, positive modulation of KCa2.3 channels can augment flow-induced calcium signaling. researchgate.netnih.gov
Conversely, negative modulation of these channels, for instance by AP14145, has been shown to reduce flow-induced calcium signaling. researchgate.netnih.gov This demonstrates the integral role of KCa2.3 channels in amplifying calcium dynamics in response to physiological stimuli like shear stress from blood flow. mdpi.com Studies have shown that while KCa2.3 channels have a minimal influence on basal calcium signaling in the absence of flow, they significantly contribute to the amplification of calcium dynamics when flow is present. mdpi.com This suggests that KCa2.3 channels are important regulators of homeostatic endothelial signaling. mdpi.com Furthermore, enhancing the activity of KCa channels has been shown to improve agonist-stimulated calcium elevation in endothelial cells from models of type 2 diabetes. nih.govresearchgate.net
Cilia Length Regulation in Endothelial Cells
Recent research has uncovered a novel role for KCa2.3 channels in the regulation of primary cilia length in endothelial cells. researchgate.netnih.gov Primary cilia are specialized organelles that act as cellular sensors, and their length is critical for proper function. It has been demonstrated that positive modulation of KCa2.3 channels leads to an increase in cilia length. researchgate.netnih.gov This effect is consistent with findings that the expression of a calcium-hypersensitive KCa2.3 mutant channel also results in longer cilia. acs.orgnih.gov
In contrast, negative modulation of KCa2.3 channels with compounds like AP14145 results in a reduction in cilia length. researchgate.netnih.gov Similarly, the expression of a calcium-hyposensitive mutant of the KCa2.3 channel leads to shorter cilia. acs.orgnih.gov These findings establish a direct link between the activity of KCa2.3 channels and the structural regulation of primary cilia in endothelial cells. researchgate.netnih.gov
Table 2: Impact of KCa2.3 Channel Modulation on Cilia Length
| Modulation Type | Modulator/Condition | Effect on Cilia Length | Reference |
|---|---|---|---|
| Positive | Compound 4 (Positive Modulator) | Increased | researchgate.netnih.gov |
| Negative | AP14145 (Negative Modulator) | Reduced | researchgate.netnih.gov |
| Genetic (Hypersensitive) | KCa2.3_G351D mutant | Increased | acs.orgnih.gov |
| Genetic (Hyposensitive) | KCa2.3_I438N mutant | Reduced | acs.orgnih.gov |
Smooth Muscle Physiology
General Mechanisms of Contractility Regulation
The contractility of vascular smooth muscle is fundamentally regulated by intracellular calcium concentration and the membrane potential. frontiersin.org An influx of calcium through voltage-gated calcium channels is a primary trigger for contraction. frontiersin.org Ion channels that cause depolarization of the smooth muscle cell membrane will promote contraction by opening these calcium channels, while channels that cause hyperpolarization will lead to relaxation. frontiersin.org
While KCa2 channels are not the primary drivers of smooth muscle contraction or relaxation directly, their modulation in the overlying endothelial cells indirectly influences smooth muscle tone. As described previously, activation of endothelial KCa2 channels leads to hyperpolarization that can be transmitted to the adjacent smooth muscle cells, causing them to relax and the blood vessel to dilate. nih.govresearchgate.net This is a key mechanism of endothelium-dependent vasodilation. researchgate.net Therefore, modulators of KCa2 channels primarily affect vascular smooth muscle contractility through their action on the endothelium.
Myometrial Function and Uterine Contractions
In the myometrium, the smooth muscle of the uterus, KCa2.3 channels play a significant role in regulating contractility. mdpi.com These channels act as a negative feedback mechanism to limit uterine contractions. nih.gov An increase in intracellular calcium during a contraction activates KCa2.3 channels, leading to membrane hyperpolarization, which in turn reduces further calcium influx and promotes relaxation. researchgate.net
Positive modulation of KCa2.3 channels can therefore be an effective strategy to suppress uterine contractions. nih.gov The compound CyPPA, a positive modulator of KCa2.3 channels, has been shown to effectively decrease spontaneous phasic contractions in myometrial tissue from mice. mdpi.comnih.gov Importantly, in the presence of CyPPA, the pro-contractile hormone oxytocin (B344502) fails to augment uterine contractions. nih.gov This suggests that enhancing the negative feedback loop involving KCa2.3 channels can override contractile stimuli. mdpi.com The source of calcium for activating this feedback mechanism appears to be from internal stores, as depletion of these stores impairs the relaxant effect of CyPPA. nih.gov These findings highlight the potential of KCa2.3 channel positive modulators as tocolytic agents for the management of preterm labor. mdpi.comnih.gov
Airway Smooth Muscle Tone
The regulation of airway smooth muscle tone is crucial for respiratory function, and its dysregulation is a hallmark of diseases like asthma and chronic obstructive pulmonary disease (COPD). semanticscholar.orgnih.gov KCa2 channels are expressed in the airways and are involved in modulating the responses of smooth muscle to both contractile and relaxant signals that alter intracellular calcium levels. nih.gov
Specifically, mRNA for KCa2.2 and KCa2.3 has been detected in the lungs and trachea. nih.gov The bronchial epithelium expresses KCa2.1 and KCa2.3 channel subtypes. nih.gov These channels are present on both the apical and basolateral membranes of airway epithelial cells, where they contribute to maintaining the electrochemical gradient necessary for ion and fluid homeostasis. nih.govchapman.edu
The modulation of KCa2 channels can significantly impact airway smooth muscle tone. The bee venom peptide apamin, a known blocker of KCa2 channels, has been shown to influence airway smooth muscle contraction. nih.govnih.gov Blockade of these channels can interfere with the hyperpolarizing mechanisms that lead to smooth muscle relaxation, potentially contributing to airway hyperresponsiveness. nih.govju.edu.jo Conversely, activation of KCa2 channels would be expected to promote hyperpolarization and relaxation of the airway smooth muscle. This makes KCa2 channels a potential therapeutic target for bronchodilator therapy in respiratory diseases characterized by excessive airway constriction. semanticscholar.org
Immunological and Inflammatory Processes
Microglial Activation and Neuroinflammation
Microglia are the resident immune cells of the central nervous system (CNS) and play a central role in neuroinflammatory processes. mdpi.com KCa2 channels are emerging as important regulators of microglial activation and the subsequent neuroinflammatory cascade. nih.gov The modulation of these channels can influence intracellular calcium homeostasis, which is a key factor in controlling the microglial activity state. nih.govnih.gov
Upon activation by stimuli such as lipopolysaccharide (LPS), microglia undergo a series of changes, including morphological alterations and the release of pro-inflammatory mediators. mdpi.com Studies have shown that pharmacological activation of KCa2 channels can attenuate these inflammatory responses. For instance, the KCa2 channel activator CyPPA has been found to significantly reduce LPS-stimulated microglial activation in a concentration-dependent manner. nih.gov This effect is reversible by the general KCa2 channel blocker apamin. nih.gov
The mechanism by which KCa2 channel activation dampens neuroinflammation involves the regulation of intracellular calcium levels. Activation of KCa2.2 and KCa2.3 channels can attenuate the LPS-induced elevation of intracellular calcium in microglia. nih.gov Furthermore, inhibition of KCa2.3 channels has been shown to reduce the neurotoxic effects of activated microglia. nih.gov The modulation of KCa2 channels also impacts downstream signaling pathways. For example, apamin has been shown to reduce the expression of phosphorylated CaMKII and toll-like receptor 4 (TLR4) in LPS-stimulated microglia. mdpi.com It can also suppress the translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3), as well as the phosphorylation of mitogen-activated protein kinases (MAPK)-extracellular signal-regulated kinase (ERK). mdpi.com
Regulation of Cytokine Release and Phagocytosis
A key function of activated microglia is the release of cytokines, which are signaling molecules that mediate the inflammatory response. KCa2 channels have been shown to play a role in modulating the production and release of these inflammatory mediators. nih.govfrontiersin.org
Activation of KCa2 channels can lead to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from activated microglia. nih.gov The KCa2 channel activator CyPPA has been demonstrated to decrease the production of these cytokines, as well as nitric oxide, in microglia stimulated with LPS. nih.gov This suggests that enhancing the activity of KCa2 channels could be a strategy to mitigate the pro-inflammatory cytokine storm associated with neuroinflammation.
Phagocytosis, the process by which microglia engulf and clear cellular debris and pathogens, is another critical function of these immune cells. While the direct role of KCa2 channels in regulating microglial phagocytosis is an area of ongoing research, it is known that ion channels, in general, are key players in this process. nih.gov Intracellular calcium signaling is essential for phagocytosis, and as KCa2 channels are important regulators of calcium homeostasis in microglia, it is plausible that they indirectly influence phagocytic activity. nih.govfrontiersin.org By modulating the membrane potential and the driving force for calcium entry, KCa2 channels may contribute to the intricate signaling cascades that govern the phagocytic function of microglia. uniroma1.it
Other Biological Systems
Renal Function
The kidney plays a vital role in maintaining fluid and electrolyte balance, and potassium channels are integral to many of its functions. nih.gov The gene KCNN3, which encodes the KCa2.3 channel, is expressed in the kidney and is implicated in the function of the distal nephron. nih.gov
Interactive Data Tables
Research Findings on KCa2 Channel Modulation in Gastrointestinal Smooth Muscle
| Channel Subtype | Location | Functional Role | Effect of Modulation | Reference |
| KCa2.3 (SK3) | Interstitial Cells of Cajal (ICC) in stomach, ileum, colon | Generation of rhythmic pacemaker currents | Modulation affects spontaneous motility | nih.gov |
| KCa2 channels | Gastrointestinal smooth muscle | Regulation of cell excitability and contractility | Activation leads to hyperpolarization and relaxation | nih.gov |
Research Findings on KCa2 Channel Modulation in Airway Smooth Muscle
| Channel Subtype | Location | Functional Role | Effect of Modulation | Reference |
| KCa2.2, KCa2.3 | Lungs and trachea | Regulation of smooth muscle tone | Potential target for bronchodilator therapy | semanticscholar.orgnih.gov |
| KCa2.1, KCa2.3 | Bronchial epithelium | Maintenance of electrochemical gradient for ion transport | - | nih.gov |
| KCa2 channels | Airway smooth muscle | Contributes to hyperpolarization and relaxation | Blockade by apamin can influence contraction | nih.govnih.gov |
Research Findings on KCa2 Channel Modulation in Microglia and Neuroinflammation
| Channel Subtype | Process | Effect of Activation | Effect of Inhibition/Blockade | Reference |
| KCa2.2, KCa2.3 | Microglial Activation | Attenuates LPS-induced activation and intracellular Ca2+ increase | - | nih.gov |
| KCa2 channels | Neuroinflammation | Reduces expression of pCaMKII, TLR4; suppresses NF-κB, STAT3, MAPK-ERK pathways | - | mdpi.com |
| KCa2.3 | Neurotoxicity | - | Reduces neurotoxic effects of activated microglia | nih.gov |
| KCa2 channels | Cytokine Release | Decreases release of TNF-α and IL-6 | - | nih.gov |
Regulation of Ciliary Beat in Epithelial Cells
The rhythmic and coordinated beating of cilia on the surface of epithelial cells is fundamental for mucociliary clearance, the primary defense mechanism of the respiratory system. wikipedia.org This process is critical for trapping and removing inhaled particles, pathogens, and debris from the airways. physiology.orgphysiology.org The regulation of ciliary beat frequency (CBF) is a complex process orchestrated by a network of signaling pathways, with intracellular calcium (Ca2+) concentration acting as a primary regulator. nih.govredheracles.netnih.gov Small-conductance calcium-activated potassium (KCa2) channels are key components of this regulatory network, influencing ciliary activity by modulating intracellular Ca2+ levels. nih.gov
The ciliary beat of the airway epithelium is intricately linked to the concentration of intracellular Ca2+. nih.gov A rise in cytosolic Ca2+ is associated with an increase in CBF. redheracles.net Studies have shown that resting baseline Ca2+ concentrations in airway epithelial cells are approximately 45 to 100 nM. nih.gov Upon stimulation, this can increase to a peak level of up to 650 nM, causing a rapid increase in the ciliary beat rate. nih.gov
Research has highlighted the specific role of the KCa2.3 channel subtype in ciliary regulation. Modulation of KCa2.3 activity has a direct impact on cilia length, a factor that can influence the effectiveness of mucociliary transport. Positive modulators that enhance the apparent Ca2+ sensitivity of KCa2.3 channels have been observed to increase cilia length. Conversely, negative modulators that decrease the channel's Ca2+ sensitivity lead to a reduction in cilia length. nih.gov This demonstrates a direct link between KCa2.3 channel function and the structural dynamics of cilia. nih.gov
Research Findings on Ciliary Beat Frequency and Calcium Modulation
The following table summarizes findings from studies investigating the relationship between intracellular calcium concentration and ciliary beat frequency in epithelial cells.
| Parameter | Baseline Condition | Stimulated Condition | Cell Type | Reference |
| Intracellular Ca2+ | 45 - 100 nM | Up to 650 nM | Airway Epithelial Cells | nih.gov |
| Ciliary Beat Frequency (20-23°C) | 6.4 Hz | 11.6 Hz | Airway Epithelial Cells | nih.gov |
| Ciliary Beat Frequency (37°C) | 17.2 Hz | 26.7 Hz | Airway Epithelial Cells | nih.gov |
| Ciliary Beat Frequency (37°C) | ~7 Hz | >10 Hz (with Acetylcholine) | Ovine Tracheal Epithelial Cells | nih.gov |
Impact of KCa2.3 Channel Modulation on Cilia Length
Studies on endothelial cells, which provide insights into epithelial cell function, have demonstrated a direct correlation between KCa2.3 channel activity and cilia length.
| Modulator Type | Compound/Mutant | Effect on KCa2.3 Channel | Impact on Cilia Length | Reference |
| Positive Modulator | Compound 4 | Potentiates channel activity | Increased length | nih.gov |
| Negative Modulator | AP14145 | Decreases apparent Ca2+ sensitivity | Reduced length | nih.gov |
| Hypersensitive Mutant | KCa2.3_G351D | Increased sensitivity to Ca2+ | Drastically increased length (15.3 ± 0.7 µm vs. 5.3 ± 0.5 µm control) | nih.gov |
| Hyposensitive Mutant | KCa2.3_I438N | Reduced sensitivity to Ca2+ | Reduced length (2.2 ± 0.3 µm vs. 5.3 ± 0.5 µm control) | nih.gov |
Pathophysiological Implications of Kca2 Channel Dysfunction and Therapeutic Rationale
Neurological Disorders and Neurodegeneration
Cerebellar ataxias are a group of neurodegenerative disorders characterized by progressive problems with coordination. chapman.edu A key pathological feature in several ataxias, including Spinocerebellar Ataxia Type 2 (SCA2) and Episodic Ataxia Type 2 (EA2), is the irregular firing of Purkinje cells in the cerebellum. nih.govjneurosci.org KCa2 channels, particularly the KCa2.2 (SK2) subtype, are highly expressed in Purkinje cells and play a crucial role in maintaining their regular, rhythmic pacemaking activity, which is essential for proper motor coordination. nih.govnih.gov
In SCA2, which is caused by a polyglutamine expansion in the Ataxin-2 protein, Purkinje cells exhibit irregular firing patterns and eventual cell death. nih.gov Research in mouse models of SCA2 has demonstrated that positive modulators of KCa2 channels can restore the regular pacemaking of these cells. nih.gov Oral administration of a selective KCa2.2/KCa2.3 channel activator, NS13001, has been shown to alleviate both behavioral deficits and neuropathological changes in aging SCA2 transgenic mice. nih.gov This suggests that enhancing KCa2 channel function can compensate for the underlying pathology and represents a promising therapeutic strategy for SCA2 and potentially other cerebellar ataxias. nih.govnih.gov
Similarly, in EA2, which results from mutations in the P/Q-type voltage-gated calcium channel, the reduced calcium influx leads to decreased activation of KCa channels and a loss of Purkinje cell firing precision. jneurosci.orgnih.gov Pharmacological activators of KCa channels, such as chlorzoxazone (B1668890), have been shown to restore this precision in a dose-dependent manner in mouse models of EA2. jneurosci.orgnih.gov Furthermore, oral administration of chlorzoxazone improved baseline motor performance and reduced the severity and frequency of dyskinetic episodes in these mice. jneurosci.org Another KCa2 channel activator, riluzole, has also shown efficacy in reducing motor dysfunction in a clinical trial involving patients with various cerebellar ataxias. nih.govnih.gov
Mutations in the KCNN2 gene, which encodes the KCa2.2 channel, have themselves been linked to neurodevelopmental movement disorders that include cerebellar ataxia. chapman.edufrontiersin.org These findings collectively underscore the critical role of KCa2 channels in cerebellar function and highlight their potential as a therapeutic target for ataxias. nih.gov
Table 1: Research Findings on KCa2 Channels in Cerebellar Ataxias
| Disorder | Key Pathophysiology | KCa2 Channel Involvement | Therapeutic Approach | Key Findings |
| Spinocerebellar Ataxia Type 2 (SCA2) | Irregular firing and death of cerebellar Purkinje cells. nih.gov | KCa2.2 channels are crucial for regular Purkinje cell pacemaking. nih.gov | Positive modulation of KCa2 channels. nih.gov | KCa2 modulators restore regular firing in SCA2 mouse models and alleviate motor deficits. nih.gov |
| Episodic Ataxia Type 2 (EA2) | Reduced P/Q-type calcium current leading to irregular Purkinje cell firing. jneurosci.orgnih.gov | Decreased activation of KCa channels due to lower calcium influx. jneurosci.orgnih.gov | Activation of KCa channels. jneurosci.orgnih.gov | KCa activators like chlorzoxazone restore firing precision and improve motor performance in EA2 mouse models. jneurosci.orgnih.gov |
| KCNN2 Gene Mutations | Neurodevelopmental movement disorders. chapman.edufrontiersin.org | Direct loss-of-function of the KCa2.2 channel. chapman.edu | N/A | Linked to cerebellar ataxia and motor delays. chapman.edufrontiersin.org |
KCa2 channels are integral to the molecular mechanisms of learning and memory, processes that are severely affected in Alzheimer's disease. nih.gov These channels, particularly those located in dendritic spines of hippocampal neurons, are coupled to NMDA receptors and play a role in regulating synaptic plasticity. nih.gov By modulating the postsynaptic potential, KCa2 channels can influence the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov
The role of KCa2 channels in Alzheimer's disease is complex. On one hand, activators of KCa2 channels may offer neuroprotection, a beneficial effect in the context of a neurodegenerative disease. nih.gov However, because KCa2 channel activation can constrain synaptic plasticity, this same action might worsen cognitive deficits. nih.govnih.gov Conversely, blocking KCa2 channels with antagonists like apamin (B550111) has been shown to enhance learning and synaptic plasticity in rodent models. nih.gov
Alterations in calcium signaling are a known hallmark of Alzheimer's disease, with mutations in presenilin, for instance, leading to dysregulated endoplasmic reticulum calcium release. nih.gov This altered calcium homeostasis can, in turn, affect the function of calcium-sensitive channels like KCa2, further contributing to synaptic dysfunction. The therapeutic potential of modulating KCa2 channels in Alzheimer's disease, therefore, requires a careful balance between neuroprotective effects and impacts on cognitive function. nih.gov
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. nih.gov The firing patterns of these neurons are crucial for dopamine (B1211576) release in the striatum and are regulated by a variety of ion channels, including KCa2 (SK) channels. nih.gov These channels contribute to the medium afterhyperpolarization that follows an action potential, which in turn modulates the firing frequency and pattern of dopaminergic neurons. nih.gov
Dysfunction of KCa2 channels has been implicated in the pathophysiology of Parkinson's disease. nih.gov Modulating the activity of these channels presents a potential therapeutic avenue. For instance, inhibition of KCa2 channels can increase the firing frequency of dopaminergic neurons and promote dopamine release, which could be beneficial in the dopamine-deficient state of Parkinson's disease. nih.gov However, the precise role and therapeutic strategy are still under investigation, as both activators and blockers of KCa2 channels have been proposed to have potential benefits in different contexts of dopaminergic neuron function and survival. nih.gov The intricate role of these channels in both the pacemaking and survival of dopaminergic neurons makes them a significant area of research for Parkinson's disease therapeutics. nih.govnih.gov
Epilepsy is a neurological disorder characterized by recurrent seizures, which are caused by excessive and synchronous neuronal activity in the brain. lakeforest.edu A key function of KCa2 channels is to dampen neuronal excitability by contributing to the afterhyperpolarization that follows action potentials. chapman.edunih.gov This hyperpolarizing effect reduces the likelihood of subsequent firing, thus acting as a brake on neuronal activity.
Dysfunction or downregulation of KCa2 channels can lead to a state of neuronal hyperexcitability, a hallmark of epilepsy. nih.gov By reducing the afterhyperpolarization, the threshold for firing subsequent action potentials is lowered, which can lead to the high-frequency bursts of activity that underlie seizures. lakeforest.edunih.gov While much of the focus in genetic epilepsies has been on voltage-gated potassium channels like KCNQ2, the fundamental role of KCa2 channels in regulating firing frequency makes them a relevant player in the broader context of neuronal hyperexcitability. frontiersin.orgnih.govfrontiersin.org Therapeutic strategies aimed at enhancing the function of KCa2 channels could potentially restore the balance between excitation and inhibition in the brain and offer a novel approach to seizure control.
During cerebral ischemia, or stroke, a cascade of events including excessive glutamate (B1630785) release leads to excitotoxicity and neuronal death. nih.gov A key component of this excitotoxic process is a massive influx of calcium into neurons. nih.gov Research has shown that pathological calcium deregulation following glutamate receptor stimulation can be effectively modulated by KCa2 channels. nih.gov
Interestingly, neuronal excitotoxicity is associated with a rapid downregulation of KCa2.2 channels. nih.gov Activation of KCa2 channels has been demonstrated to provide robust neuroprotection both in vitro and in vivo. nih.gov By enhancing potassium efflux, KCa2 channel activation helps to hyperpolarize the neuronal membrane, which can counteract the excessive depolarization caused by glutamate. This, in turn, reduces the pathological increase in intracellular calcium, preserving KCa2 channel expression and ultimately reducing neuronal death. nih.govfrontiersin.org These findings suggest that activating KCa2 channels could be a valuable therapeutic strategy for mitigating the neuronal damage that occurs in acute and chronic neurodegenerative disorders involving excitotoxicity. nih.gov
The transmission and modulation of pain signals involve a complex interplay of various ion channels in both the peripheral and central nervous systems. nih.govnih.gov KCa2 channels are present in neurons within pain pathways and may play a role in modulating nociceptive signaling. nih.gov
There is a tight functional coupling between NMDA receptors, which are critical for central sensitization and chronic pain, and KCa2.2 channels in postsynaptic dendritic spines. nih.gov Activation of NMDA receptors leads to calcium influx, which in turn can activate KCa2 channels. The resulting hyperpolarization can modulate the activity of the neuron and potentially influence pain perception. One study in a rat pain model showed that intrathecal administration of the KCa2 activator NS309 could potentiate the analgesic effects of NMDA antagonists. nih.gov This suggests that enhancing KCa2 channel activity might be a novel strategy for pain management, possibly by dampening the excitability of neurons in pain-transmitting circuits. nih.gov
Table 2: Summary of KCa2 Channel Modulators and Their Effects in Neurological Disorders
| Compound | Type of Modulator | Target Disorder(s) | Observed Effect |
| NS13001 | Positive modulator (KCa2.2/2.3) | Spinocerebellar Ataxia Type 2 | Alleviates behavioral and neuropathological phenotypes in mice. nih.gov |
| Chlorzoxazone | Positive modulator | Episodic Ataxia Type 2 | Restores Purkinje cell firing precision and improves motor performance in mice. jneurosci.orgnih.gov |
| Riluzole | Positive modulator | Cerebellar Ataxias | Reduced motor dysfunction in a clinical trial. nih.govnih.gov |
| Apamin | Negative modulator (blocker) | Cognitive Impairment | Enhances learning and synaptic plasticity in rodent models. nih.gov |
| NS309 | Positive modulator | Cerebral Ischemia, Pain | Reduces neuronal death and ischemic brain damage; potentiates analgesia. nih.govresearchgate.net |
Cardiovascular Pathologies
Small-conductance calcium-activated potassium (KCa2) channels are integral to cardiac action potential repolarization and have been implicated in the pathophysiology of atrial fibrillation (AF). nih.gov In patients with AF combined with heart failure, the expression of atrial KCNN1-3, the genes encoding KCa2.1-2.3 channels, is reduced. nih.gov This downregulation is thought to contribute to the prolongation of the atrial action potential, a characteristic feature of AF in the context of heart failure. nih.gov
Research has identified KCa2 channels as a promising atrial-selective therapeutic target. nih.govnih.gov Inhibition of these channels has been shown to prolong atrial refractoriness and suppress atrial arrhythmias. nih.gov A phase 2 clinical trial investigating AP30663, a negative allosteric modulator of KCa2 channels, demonstrated its efficacy in converting recent-onset AF to sinus rhythm. researcher.liferesearchgate.netnih.gov The study showed a significantly higher cardioversion rate in patients treated with AP30663 compared to placebo. researcher.liferesearchgate.net These findings suggest that targeting KCa2 channels could be a valuable strategy for rhythm control in AF. researcher.liferesearchgate.net
The remodeling of KCa2 channels in AF appears to be influenced by various triggers associated with the condition. In vitro studies have shown that tachycardia, stretch, β-adrenergic stimulation, and hypoxia can differentially regulate the expression of KCa2 channel subtypes in atrial myocytes, providing a basis for a more tailored therapeutic approach. nih.gov
| KCa2 Channel Subtype | Gene | Role in Atrial Fibrillation Pathophysiology | Therapeutic Potential |
|---|---|---|---|
| KCa2.1 | KCNN1 | Downregulation may contribute to action potential prolongation. nih.gov | Inhibition is a potential strategy for rhythm control. researcher.liferesearchgate.net |
| KCa2.2 | KCNN2 | Downregulation observed in a pig model of AF. nih.gov | |
| KCa2.3 | KCNN3 | Suppression linked to tachypacing and hypoxia in vitro. nih.gov |
Smooth Muscle-Related Conditions
KCa2 channels, particularly the KCa2.3 subtype, are emerging as key regulators of uterine contractility and a potential therapeutic target for managing disorders such as preterm labor. researchgate.net These channels are expressed in the myometrium and function as feedback controllers of uterine contractions. researchgate.net An increase in intracellular calcium concentration during contractions activates KCa2.3 channels, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization subsequently reduces further calcium influx through voltage-gated calcium channels, thereby promoting uterine relaxation. researchgate.net
Studies have shown that activators of KCa2.3 channels can suppress spontaneous phasic contractions in myometrial tissue. researchgate.net The mechanism of this relaxation appears to involve calcium released from internal stores, as depleting these stores impairs the relaxant effect of KCa2.3 activators. researchgate.net This suggests a close functional relationship between KCa2.3 channels and intracellular calcium release mechanisms in myometrial smooth muscle cells. researchgate.net The ability of KCa2.3 channel modulators to control uterine contractions highlights their potential as a novel tocolytic therapy for the prevention of premature birth.
Dysfunction of KCa2 channels has been implicated in erectile dysfunction, particularly in the context of type 2 diabetes. oup.comnih.gov In diabetic mice with erectile dysfunction, the function of KCa2.3 channels in the corpus cavernosum is impaired. oup.com While the gene expression of KCa2.3 may be upregulated, the protein expression is downregulated, contributing to diminished endothelium-dependent relaxation, a crucial process for achieving and maintaining an erection. oup.com Blockade of KCa2 channels with apamin inhibits acetylcholine-induced relaxation in corpus cavernosum tissue from both normal and diabetic mice, confirming the channel's role in this process. oup.comnih.gov Conversely, openers of KCa2 channels have been shown to potentiate these relaxations. oup.comnih.gov These findings suggest that targeting KCa2.3 channels could be a viable therapeutic strategy for treating erectile dysfunction, especially in diabetic patients.
In the context of urinary incontinence, KCa2 channels, specifically the KCa2.2 subtype, are considered key functional components in the urinary bladder's detrusor smooth muscle. nih.gov The modulation of these channels has the potential to control urinary bladder function and may offer a novel pharmacological approach for managing conditions like overactive bladder. nih.gov
Respiratory Diseases (e.g., Muco-Obstructive Lung Diseases)
Evidence suggests that KCa2 channels are present in the respiratory system and play a significant role in the pathophysiology of muco-obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.govchapman.edu These channels are expressed in the bronchial epithelium and are involved in regulating crucial airway functions, including mucociliary clearance (MCC) and the volume of airway surface liquid (ASL). nih.govchapman.edu
KCa2 channel subtypes, including KCa2.1 and KCa2.3, help maintain the electrochemical gradient necessary for ion and fluid homeostasis in the lungs. nih.govchapman.edu Dysfunction of these channels can disrupt these processes, contributing to the mucus hypersecretion and impaired clearance characteristic of diseases like asthma, COPD, and cystic fibrosis. nih.govchapman.edu Pharmacological activation of KCa2.3 channels has been shown to relax human small pulmonary arteries and bronchioles. nih.gov Therefore, specific modulators of KCa2 channels represent a novel therapeutic avenue for treating muco-obstructive lung diseases by potentially improving mucus clearance and acting as bronchodilators. nih.govchapman.edunih.gov
| KCa2 Channel Subtype | Location in Respiratory System | Potential Role in Muco-Obstructive Lung Disease |
|---|---|---|
| KCa2.1 | Bronchial epithelium nih.govchapman.edu | Regulation of mucociliary clearance and airway surface liquid volume. nih.govchapman.edu |
| KCa2.2 | Lungs and trachea (mRNA detected) nih.gov | |
| KCa2.3 | Bronchial epithelium, pulmonary artery nih.govchapman.edu |
Oncological Research (e.g., Leukemia Cell Proliferation)
KCa2 channels are involved in the regulation of cellular processes that are critical to cancer progression, including proliferation, migration, and invasion. nih.govbohrium.comnih.govpreprints.org In human chronic myeloid leukemia K562 cells, functional SK2 (KCa2.2), SK3 (KCa2.3), and IK (KCa3.1) channels have been identified. nih.govbohrium.comnih.govpreprints.org
The activity of these channels is linked to the regulation of calcium entry into the cell, which in turn influences the migratory, invasive, and proliferative capabilities of the leukemia cells. nih.govnih.gov Selective inhibition of SK and IK channels, using compounds like apamin and TRAM-34 respectively, has been shown to reduce these pathophysiological functions in K562 cells without affecting cell viability. nih.govbohrium.comnih.govpreprints.org This inhibitory effect is associated with a decrease in calcium influx. nih.govnih.gov These findings suggest that inhibitors of KCa2 channels could potentially be used to slow the proliferation and spread of chronic myeloid leukemia cells that express these channels. nih.govbohrium.comnih.govpreprints.org
Research Methodologies in Kca2 Channel Modulation Studies
Electrophysiological Techniques
Electrophysiology is the cornerstone of studying ion channel function, providing direct measurement of the ionic currents flowing through channels. Several configurations of the patch-clamp technique are employed to characterize the effects of modulators on KCa2 channels.
The whole-cell patch-clamp configuration is a principal technique for characterizing the influence of compounds on KCa2 channels expressed in a cell. nih.gov This method allows for the measurement of the collective current from all KCa2 channels present in the cell membrane. mdpi.com In this setup, a glass micropipette forms a high-resistance (giga-ohm) seal with the cell membrane, and a brief suction pulse ruptures the membrane patch, allowing the pipette's interior to become continuous with the cell's cytoplasm. mdpi.com This provides control over the intracellular environment and allows for the precise measurement of ion channel activity across the entire cell membrane.
In the study of KCa2 channel modulator 2 (also known as compound 2q), whole-cell patch-clamp recordings were utilized to determine its potency and efficacy. These experiments were conducted on Human Embryonic Kidney 293 (HEK293) cells that were engineered to express specific KCa2 channel subtypes, such as rat KCa2.2a and human KCa2.3. escholarship.org By applying the modulator at various concentrations to the cells and measuring the resulting KCa2 channel currents, researchers can construct a dose-response curve. From this curve, key parameters like the half-maximal effective concentration (EC50) can be calculated. For this compound, this technique revealed its potent positive modulatory effect. escholarship.org
Specifically, the application of this compound to HEK293 cells expressing rat KCa2.2a channels resulted in a significant potentiation of the channel's activity, with an EC50 value of 0.64 µM. escholarship.org A similar potency was observed for human KCa2.3 channels, with an EC50 of 0.60 µM. medchemexpress.comtargetmol.cnmedchemexpress.eu These findings demonstrate the compound's efficacy as a positive modulator for these specific KCa2 channel subtypes. The data also indicated that this compound enhances the channel's sensitivity to calcium, a key characteristic of positive allosteric modulators of KCa2 channels. escholarship.org
The inside-out patch-clamp configuration is a powerful tool for investigating the direct interaction of intracellular molecules with the ion channel. In this method, after achieving a giga-seal, the micropipette is retracted, excising a small patch of the cell membrane with the intracellular side of the channel facing the bath solution. nih.gov This allows for precise control of the intracellular environment and the direct application of substances to the channel's inner surface.
This technique is particularly useful for studying how KCa2 channel modulators affect the channel's sensitivity to its primary activator, intracellular calcium. For instance, in studies of other KCa2 modulators, the inside-out configuration has been used to demonstrate that positive modulators increase the apparent calcium sensitivity of the channel, while negative modulators decrease it. nih.gov While the primary publication on this compound focused on whole-cell recordings, the observed shift in calcium sensitivity is a phenomenon that can be further dissected using the inside-out patch-clamp technique. escholarship.org This method would allow for a more detailed biophysical characterization of how this compound alters the channel's gating mechanism in response to calcium.
To overcome the low-throughput nature of manual patch-clamp techniques, automated patch-clamp systems have been developed. These systems utilize planar patch-clamp technology, where cells are automatically positioned over apertures in a flat substrate, and giga-ohm seals are formed. medchemexpress.com This allows for the simultaneous recording from multiple cells, significantly increasing the throughput of data collection. medchemexpress.com
Automated patch-clamp systems are particularly valuable in the early stages of drug discovery for screening large libraries of compounds for their effects on ion channels. They can be used to perform initial characterization of hit compounds and to assess their selectivity across different ion channel subtypes. While the detailed characterization of this compound was performed using manual whole-cell patch-clamp, automated systems are a key tool in the broader landscape of KCa2 channel modulator discovery. escholarship.org These systems enable the rapid and efficient evaluation of structure-activity relationships for a series of compounds, helping to identify potent and selective modulators like this compound.
Molecular and Cellular Biology Approaches
Molecular and cellular biology techniques are essential for creating the cellular models used in electrophysiological studies and for investigating the structural basis of modulator-channel interactions.
Heterologous expression systems involve introducing the genetic material for a specific ion channel into a host cell line that does not endogenously express it in significant amounts. nih.gov Human Embryonic Kidney 293 (HEK293) cells are a widely used host for this purpose due to their robust growth, high transfection efficiency, and low endogenous ion channel expression. researchgate.netnih.gov
For the study of this compound, HEK293 cells were used to transiently express specific subtypes of KCa2 channels, namely rat KCa2.2a and human KCa2.3. escholarship.org This approach allows for the study of the modulator's effect on a homogenous population of a single channel subtype, eliminating the confounding factors of other ion channels that might be present in native cells. The use of a heterologous expression system was crucial for the precise determination of the EC50 values of this compound for each channel subtype and for establishing its subtype selectivity. escholarship.org
Site-directed mutagenesis is a molecular biology technique used to introduce specific changes to the DNA sequence of a gene, resulting in a modified protein with one or more amino acid substitutions. nih.gov This technique is invaluable for identifying the specific amino acid residues in an ion channel that are critical for its function or for its interaction with a modulating compound.
In the broader context of KCa2 channel modulation research, site-directed mutagenesis has been instrumental in elucidating the binding sites and mechanisms of action of various modulators. nih.govnih.gov For example, by mutating specific amino acids in the KCa2 channel protein and then observing how these mutations affect the potency of a modulator, researchers can map the modulator's binding pocket. While the initial publication on this compound did not report extensive site-directed mutagenesis studies for this specific compound, this methodology is a key next step in understanding its precise mechanism of action at the molecular level. escholarship.org Such studies would involve creating a series of KCa2 channel mutants with altered amino acids in potential binding regions and then re-evaluating the potency of this compound on these mutant channels using patch-clamp electrophysiology.
Gene Expression Analysis (e.g., RT-PCR, Immunofluorescence)
Gene expression analysis serves as a fundamental tool for understanding the distribution and function of KCa2 channels. Techniques like Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and immunofluorescence are pivotal in these investigations.
Single-cell RT-PCR has been successfully employed to detect the presence of KCa2.2 (SK2) and KCa3.1 (IK1) channel cDNA in individual Purkinje cells and homogenates of rat cerebellum. pnas.org This methodology allows researchers to confirm the expression of specific channel subtypes in targeted cell populations, which is crucial for interpreting functional data. For instance, studies have shown that in Purkinje cells, the KCa2.2 mRNA band is detectable, though it may be fainter compared to KCa1.1 or KCa3.1, reflecting developmental changes in its expression. pnas.org
Immunofluorescence is another key technique used to visualize the localization of these channels within cells and tissues. While direct immunofluorescence data for "this compound" is specific to its interaction with the channel, the method itself is broadly applied. For example, it has been used to confirm the expression of recombinant TRPM7 protein, a channel that shares pharmacological sensitivities with KCa2 channels, in HEK 293 cells. nih.gov Furthermore, researchers have developed immunofluorescence-based assays to identify modulators of KCa3.1 channels by tagging the channel with a peptide that can be fluorescently labeled, allowing for the quantification of channels at the plasma membrane. nih.gov
| Technique | Application in KCa2 Research | Key Findings |
| Single-Cell RT-PCR | Detection of KCa2.2 and KCa3.1 mRNA in Purkinje cells and cerebellar tissue. pnas.org | Confirmed the expression of KCa2.2 and KCa3.1 channels in cerebellar Purkinje cells. pnas.org |
| Immunofluorescence | Visualization of channel protein localization and development of modulator screening assays. nih.govnih.gov | Enabled confirmation of recombinant channel expression and quantification of plasma membrane channel density. nih.govnih.gov |
Fluorescence Ca2+ Imaging
Fluorescence Ca2+ imaging is a dynamic technique used to measure changes in intracellular calcium concentrations, which is the primary activator for KCa2 channels. nih.gov This method provides real-time insights into channel function and the effects of modulators.
One common approach involves using fluorescent calcium indicators like Fura-2 (B149405) AM. youtube.com In studies investigating channels that are pharmacologically related to KCa2, such as TRPM7, researchers have used fura-2 to measure the influx of divalent cations like Ba2+ into cells expressing the channel. nih.gov This influx can be suppressed by KCa2 channel modulators like NS8593, demonstrating the utility of this imaging approach to screen for inhibitory compounds. nih.gov The general principle involves exciting the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the ratio of the emitted fluorescence, which corresponds to the intracellular calcium concentration. youtube.com This allows for the visualization of calcium transients in response to stimuli that open calcium-permeable channels, providing a functional readout of processes that KCa2 channels modulate. youtube.com
In Vitro and Ex Vivo Functional Assays
Cerebellar Slice Recordings (e.g., Purkinje Cell Firing)
Ex vivo cerebellar slice recordings are a cornerstone for studying the effects of KCa2 channel modulators on neuronal excitability. The spontaneous and precise firing of Purkinje cells is critical for motor coordination, and disruptions in this firing pattern are associated with ataxias. nih.govchapman.edu KCa2.2 is the predominant subtype in cerebellar Purkinje cells and is a key regulator of their firing patterns. nih.govphysiology.org
In mouse models of spinocerebellar ataxia type 2 (SCA2), Purkinje cells exhibit abnormal burst firing instead of the typical tonic, regular pattern. escholarship.orgmdpi.com Researchers use acute cerebellar slices from these mice to test the efficacy of KCa2 channel modulators. Electrophysiological recordings from these slices have shown that positive modulators of KCa2 channels can restore the regular, tonic firing of SCA2 Purkinje cells. escholarship.org For example, compounds such as 2o and This compound (compound 2q) have been demonstrated to normalize the aberrant firing patterns in cerebellar slices from SCA2 mice, suggesting their therapeutic potential. escholarship.org These experiments typically involve applying the modulator to the bath solution while recording the electrical activity of individual Purkinje cells using patch-clamp techniques. escholarship.org
| Compound | Effect on SCA2 Purkinje Cell Firing | Reference |
| Chlorzoxazone (B1668890) (CHZ) | Converted bursting pattern to tonic firing. | escholarship.org |
| Compound 2o | Normalized abnormal firing. | escholarship.org |
| This compound (2q) | Normalized abnormal firing; appeared more potent than 2o. escholarship.org | nih.govescholarship.org |
Isolated Organ Bath Studies (e.g., Smooth Muscle Contractility)
Isolated organ bath studies are used to assess the physiological effects of KCa2 channel modulators on tissue function, particularly on smooth muscle contractility and vascular tone. KCa2.3 and KCa3.1 channels are co-expressed in the vascular endothelium and are involved in the endothelium-derived hyperpolarization (EDH) response, which regulates the relaxation of the underlying smooth muscle. nih.gov
Studies have utilized porcine coronary arteries in organ bath setups to investigate the effects of KCa2/3 modulators. nih.gov In these experiments, the contractile state of the arterial rings is measured in response to various agents. The compound RA-2 , a pan-negative-gating modulator of KCa2/3 channels, was shown to inhibit EDH-type dilations in these arteries, demonstrating the role of these channels in vascular relaxation. nih.gov This methodology allows for the characterization of a compound's effect on a complex physiological response involving multiple cell types (endothelial and smooth muscle cells) within an intact tissue. researchgate.net
Organotypic Slice Cultures
Organotypic slice cultures, which maintain the three-dimensional structure and connectivity of brain tissue in vitro for extended periods, provide a valuable model for studying the long-term effects of channel modulation and neuroprotection.
While direct studies using "this compound" in this specific assay were not found, the methodology has been applied to related channels. For instance, organotypic hippocampal slice cultures have been used to investigate the neuroprotective effects of modulators of large-conductance Ca2+-activated potassium (BKCa) channels against glutamate-induced excitotoxicity. ane.pl In these studies, neuronal death is quantified, often by measuring the uptake of a fluorescent dye like propidium (B1200493) iodide. ane.pl This experimental system could similarly be used to explore the potential neuroprotective roles of KCa2 channel modulators in various models of neuronal injury or neurodegeneration. nih.gov
Animal Models for Preclinical Research
Preclinical research relies heavily on animal models to understand disease pathology and evaluate the therapeutic potential of new compounds.
Mouse models of spinocerebellar ataxia, such as the SCA2-58Q transgenic mouse, are widely used. escholarship.orgmdpi.com These mice develop an age-dependent motor deficit phenotype that is associated with the irregular burst firing of Purkinje neurons. mdpi.com These models are crucial for testing the in vivo efficacy of KCa2 channel modulators. Selective positive modulators of KCa2 channels have been shown to have beneficial effects in a mouse model of SCA2. mdpi.com
Furthermore, genetic models, such as mice with a targeted deletion of the Kcnn2 gene (encoding the KCa2.2 channel), exhibit motor dysfunction, including tremors and impaired gait, highlighting the critical role of this channel in motor control. mdpi.com Other preclinical studies have used standard mouse strains, like C57BL/6J mice, to investigate the role of KCa2 channels in other neurological processes, such as alcohol consumption behaviors. nih.gov These models are essential for bridging the gap between in vitro findings and potential clinical applications.
Rodent Models of Ataxia (e.g., SCA2 mice)
Rodent models, particularly transgenic mice for Spinocerebellar Ataxia Type 2 (SCA2), have been instrumental in elucidating the role of KCa2 channels in ataxia pathophysiology. SCA2 is a neurodegenerative disorder characterized by the progressive loss of Purkinje cells (PCs) in the cerebellum, leading to severe motor coordination deficits. In SCA2 mouse models, these PCs exhibit irregular firing patterns, a key pathological feature that precedes cell death. nih.govfrontiersin.org
Research using cerebellar slices from SCA2 transgenic mice has demonstrated that the irregular pacemaker activity of PCs can be restored to a more regular, tonic firing pattern through the application of KCa2 channel modulators. nih.govfrontiersin.org This suggests that dysfunction of these channels is a critical component of the disease mechanism. Small-conductance Ca2+-activated K+ (KCa2 or SK) channels are recognized as principal regulators of PC pacemaking. nih.gov
Positive allosteric modulators of KCa2 channels have shown therapeutic potential in these models. For instance, oral administration of a selective positive modulator of SK2/3 channels, NS13001, was found to alleviate both behavioral phenotypes and neuropathological features in aging SCA2 mice. nih.govfrontiersin.org Similarly, other KCa2 channel activators like CyPPA and NS309 have been shown to convert the abnormal bursting firing pattern of PCs back to a tonic firing pattern in cerebellar slices from SCA2 mice. wright.edu Long-term administration of the KCa2 channel activator chlorzoxazone (CHZ) also recovered the precision of PC pacemaking in these mice. wright.edu
These findings highlight the critical role of KCa2 channels in maintaining normal Purkinje cell function and suggest that positive modulation of these channels could be a viable therapeutic strategy for ataxias like SCA2. northwestern.edu The ability of these modulators to normalize PC firing provides a direct link between channel function and the symptomatic relief observed in these animal models.
| Compound | Modulator Type | Key Finding | Reference |
|---|---|---|---|
| NS13001 | Selective SK2/3 Positive Modulator | Alleviated behavioral and neuropathological phenotypes in aging SCA2 mice. | nih.govfrontiersin.org |
| CyPPA | SK2/3 Modulator | Converted bursting PC activity to tonic firing in cerebellar slices. | wright.edu |
| NS309 | Pan-SK Channel Modulator | Restored tonic firing of PCs in cerebellar slices from SCA2 mice. | wright.edu |
| Chlorzoxazone (CHZ) | KCa2 Channel Activator | Recovered the precision of PC pacemaking with long-term administration. | wright.edu |
Models of Atrial Fibrillation (e.g., Atrially Tachy-Paced Pigs, Rats)
Animal models of atrial fibrillation (AF), such as atrially tachy-paced pigs and rats, have been crucial in investigating the antiarrhythmic potential of KCa2 channel modulation. These models mimic the electrical remodeling that occurs in AF, which often involves a shortening of the atrial action potential duration (APD) and effective refractory period (aERP), promoting the maintenance of the arrhythmia. nih.gov
In a porcine model of atrial tachypacing-induced AF with concomitant heart failure, a time- and channel-dependent suppression of KCa2 channel expression was observed. elifesciences.orgresearchgate.net Specifically, KCa2.2 transcripts were reduced after 7 and 14 days of rapid atrial pacing. elifesciences.org This downregulation of KCa2 channels may contribute to the action potential prolongation characteristic of AF with heart failure. elifesciences.orgnih.gov
Pharmacological inhibition of KCa2 channels has demonstrated significant antiarrhythmic effects in various animal models. In pigs with AF, the KCa2 channel inhibitor AP14145 successfully converted AF to sinus rhythm and prevented its reinduction. scienceopen.comscienceopen.com This effect is attributed to the prolongation of the atrial effective refractory period. scienceopen.com Studies in isolated rat hearts have shown that KCa2 channel inhibitors can prevent electrically induced episodes of AF. youtube.com The antiarrhythmic properties of KCa2 channel blockers have been observed in a range of animal models from rats to horses. nih.gov
Research in a canine model of tachypacing-induced atrial remodeling revealed that KCa2 channel expression and current are upregulated, particularly in the pulmonary vein sleeves. mdpi.com In this model, negative allosteric modulation of KCa2 channels with NS8593 increased atrial APD and ERP, showing clear anti-AF effects without significant impact on ventricular parameters. mdpi.com These findings suggest that KCa2 channels are a promising, potentially atrial-selective, therapeutic target for the management of AF.
| Animal Model | Key Finding | Compound(s) | Reference |
|---|---|---|---|
| Atrially Tachy-Paced Pigs | Suppression of KCa2.2 and KCa2.3 channel expression over time. | N/A (Model-induced change) | elifesciences.orgresearchgate.net |
| Pigs with AF | AP14145 converted AF to sinus rhythm and prevented reinduction. | AP14145 | scienceopen.comscienceopen.com |
| Isolated Rat Hearts | KCa2 channel inhibition prevented electrically induced AF. | ICA | youtube.com |
| Canine Tachypacing Model | Negative modulation with NS8593 increased atrial APD and ERP, exerting anti-AF effects. | NS8593 | mdpi.com |
Models of Cerebral Ischemia (e.g., MCAo mouse model)
The middle cerebral artery occlusion (MCAo) mouse model is a widely used and clinically relevant model for studying ischemic stroke. In the context of KCa2 channel research, this model has been employed to investigate the neuroprotective potential of modulating these channels. A key mechanism of neuronal damage in cerebral ischemia is excitotoxicity, driven by excessive glutamate (B1630785) receptor activation and a subsequent pathological increase in intracellular calcium.
Studies have shown that KCa2 channels play a critical role in modulating this pathological calcium deregulation. Following glutamate receptor stimulation, a rapid downregulation of KCa2.2 channels has been observed. Activation of KCa2 channels has been found to be neuroprotective in the MCAo mouse model. nih.gov Positive modulators of KCa2.2 channels, such as NS309 and 1-EBIO, have been shown to decrease the brain damage area following ischemia. nih.gov This neuroprotection is linked to the regulation of calcium homeostasis. nih.gov
The activation of KCa2 channels helps to counteract the excitotoxicity associated with NMDA receptor overactivation, a major contributor to neuronal death in stroke. frontiersin.org By promoting membrane hyperpolarization, KCa2 channel activation can reduce neuronal excitability and subsequent calcium influx, thereby mitigating ischemic damage. These findings suggest that targeting KCa2 channels with positive modulators could be a promising therapeutic strategy for reducing brain injury following a stroke. frontiersin.org
| Model | Modulator | Effect | Reference |
|---|---|---|---|
| MCAo Mouse Model | NS309 (Positive Modulator) | Decreased brain damage area. | nih.gov |
| MCAo Mouse Model | 1-EBIO (Positive Modulator) | Reduced ischemic brain damage. | nih.gov |
| In vitro Glutamate Toxicity | KCa2 Channel Activation | Provided robust neuroprotection by reducing pathological increases in intracellular calcium. |
Models of Uterine Contractions
The role of KCa2 channels in regulating uterine contractility has been investigated using various in vitro and in vivo models, primarily in rodents. The myometrium, the smooth muscle layer of the uterus, undergoes significant changes in excitability throughout pregnancy to maintain quiescence and then transition to a highly contractile state during labor. KCa2 channels are expressed in the myometrium and are implicated as key regulators of this process.
Studies using uterine strips from non-pregnant mice have shown that positive modulation of KCa2.3 channels with compounds like CyPPA effectively suppresses spontaneous phasic contractions. This suggests that enhancing KCa2 channel activity promotes uterine relaxation. In the presence of CyPPA, the pro-contractile hormone oxytocin (B344502) fails to augment contractions, highlighting the potent inhibitory effect of KCa2 channel activation.
In pregnant rat myometrium, all three KCa2 channel isoforms (SK1-3) are consistently expressed. Inhibition of these channels with blockers like apamin (B550111) or scyllatoxin leads to membrane depolarization, the generation of action potentials, and an increase in the amplitude of both intracellular calcium signals and contractile force. The functional impact of inhibiting KCa2 channels on uterine contractility was found to be more significant than that of inhibiting large-conductance Ca2+-activated K+ (BK) channels.
Furthermore, transgenic mouse models overexpressing the SK3 isoform of the KCa2 channel exhibit uterine dysfunction and delayed parturition, providing genetic evidence for the crucial role of these channels in regulating labor. Collectively, these models indicate that KCa2 channels are critical for maintaining uterine quiescence, and their modulation presents a potential therapeutic avenue for managing conditions related to uterine contractility, such as preterm labor.
| Model | Modulator/Method | Key Finding | Reference |
|---|---|---|---|
| Mouse Uterine Strips | CyPPA (Positive Modulator) | Suppressed spontaneous phasic contractions and prevented oxytocin-induced augmentation. | |
| Pregnant Rat Myometrium | Apamin/Scyllatoxin (Inhibitors) | Increased force of spontaneous contractions and induced action potentials. | |
| SK3 Overexpressing Mice | Genetic Overexpression | Resulted in uterine dysfunction and delayed parturition. |
Future Directions in Kca2 Channel Modulator 2 Research
Development of Highly Subtype-Selective Modulators
Building on a deeper understanding of modulator binding, a major goal is the development of compounds with high selectivity for individual KCa2 channel subtypes (KCa2.1, KCa2.2, and KCa2.3). The various subtypes are expressed differently throughout the central nervous system and other tissues, and the ability to target one subtype over others is crucial for minimizing off-target effects and creating effective therapies. nih.govnih.gov
Much of the progress in this area has stemmed from structure-activity relationship (SAR) studies using existing modulators as templates. The compound CyPPA was a significant breakthrough, as it was the first to demonstrate positive modulation of KCa2.2 and KCa2.3 channels without affecting KCa2.1 or the related KCa3.1 channels. nih.gov However, its relatively low potency has driven efforts to create more powerful and selective derivatives. nih.govescholarship.org
Recent research has successfully identified new CyPPA analogues with significantly improved potency that retain KCa2.2/KCa2.3 selectivity. escholarship.org Furthermore, subtle differences between the subtypes are being exploited to achieve even greater specificity. For example, researchers identified a positive modulator, referred to as 'compound 4', that is approximately 21-fold more selective for human KCa2.3 over rat KCa2.2a channels. acs.orgnih.gov This remarkable selectivity hinges on a single amino acid difference—an isoleucine in KCa2.3 versus a valine in KCa2.2a—in the modulator's binding domain. acs.orgnih.gov This finding highlights that even highly similar channel subtypes can be pharmacologically distinguished, opening the door for the development of truly subtype-specific drugs.
Examples of Subtype-Selective KCa2 Channel Modulators
| Compound | Modulator Type | Selectivity Profile | Reference |
|---|---|---|---|
| CyPPA | Positive | Activates KCa2.2 and KCa2.3; inactive on KCa2.1 and KCa3.1. nih.gov | nih.gov |
| NS309 | Positive | Pan-selective activator of KCa2 and KCa3.1 subtypes. nih.gov | nih.gov |
| Compound 2o / 2q | Positive | CyPPA analogues with ~7-10 fold higher potency on KCa2.2a channels while retaining KCa2.2/KCa2.3 selectivity. nih.gov | nih.gov |
| Compound 4 | Positive | ~21-fold selective for human KCa2.3 over rat KCa2.2a channels. acs.orgnih.gov | acs.orgnih.gov |
| AP14145 | Negative | Equipotent negative modulator of KCa2.2 and KCa2.3 channels. nih.gov | nih.gov |
Investigation of Long-Term Effects and Regulatory Adaptations
While the acute effects of KCa2 channel modulators are well-studied, their long-term consequences are less understood and represent a vital area for future research. The brain is a highly plastic environment, and chronic manipulation of ion channel activity can trigger compensatory mechanisms, including changes in channel expression, trafficking, and post-translational modifications. nih.govnih.gov Understanding these adaptations is essential for predicting the sustained efficacy and potential side effects of any long-term therapeutic strategy. nih.gov
A key process where KCa2 channels play a role is long-term potentiation (LTP), a persistent strengthening of synapses that underlies learning and memory. shefayekhatam.irwikipedia.org During the induction of LTP, KCa2 channel activity is downregulated in potentiated synapses, often through the internalization of the channels from the cell membrane. nih.gov This reduction in KCa2 activity allows for greater postsynaptic depolarization, which is necessary for strengthening the synapse. nih.gov
Therefore, long-term administration of a KCa2 channel activator or inhibitor could have complex effects on synaptic plasticity. Chronic activation might suppress the brain's ability to form new memories, while chronic inhibition could potentially lead to hyperexcitability. Research is needed to investigate how the constant presence of a modulator affects the natural, dynamic regulation of KCa2 channel trafficking and function. These long-term studies, particularly in animal models of specific diseases, are critical to determine whether KCa2 channels are valid therapeutic targets for chronic conditions like Alzheimer's disease and schizophrenia. nih.gov
Exploration of Novel Therapeutic Avenues based on Mechanistic Understanding
As knowledge of KCa2 channel structure, function, and pharmacology grows, so does the potential for novel therapeutic applications. The ability to design subtype-selective modulators based on a mechanistic understanding of their binding sites allows for a more targeted approach to disease treatment. nih.govnih.gov
Current research points to several promising therapeutic areas:
Ataxias: There is strong evidence supporting the use of KCa2 activators for ataxias. nih.gov KCa2.2 is the predominant subtype in the cerebellum, and loss-of-function mutations are linked to ataxia symptoms. nih.gov Subtype-selective positive modulators have been shown to normalize the irregular firing of Purkinje cells in mouse models of spinocerebellar ataxia (SCA), suggesting a direct therapeutic potential. nih.govnih.govescholarship.org
Epilepsy and Hyperexcitability Disorders: By hyperpolarizing neurons and reducing their firing rate, KCa2 activators could serve as novel antiepileptic drugs. frontiersin.orgnih.gov Conversely, in conditions characterized by cognitive deficits, KCa2 channel blockers might improve learning and memory by enhancing neuronal excitability and facilitating LTP. nih.govnih.gov
Neurodegenerative and Psychiatric Diseases: KCa2 channels are implicated in a range of complex disorders. nih.gov In Parkinson's disease, KCa2.3 channels in dopaminergic neurons regulate their firing rate, and positive modulators could potentially protect these neurons from excitotoxicity. nih.gov For conditions like post-traumatic stress disorder (PTSD), which are associated with amygdala hyperactivity, KCa2 activators could help ameliorate stress-induced neuronal hyperexcitability. nih.gov Additionally, KCa2 activators are being explored as a potential treatment for alcohol dependence. nih.gov
Atrial Fibrillation: In cardiology, negative allosteric modulators of KCa2 channels are being investigated as a novel, atrial-selective antiarrhythmic therapy. nih.govfrontiersin.org
Future success in these areas will depend on integrating structural biology, medicinal chemistry, and preclinical disease models. By understanding precisely how modulators interact with specific KCa2 subtypes, researchers can design drugs that selectively target the channels implicated in a particular disease, paving the way for a new generation of targeted therapies.
Q & A
Q. How is the potency and subtype selectivity of KCa2 channel modulator 2 determined experimentally?
Methodological Answer: Potency is quantified via EC50 values using patch-clamp electrophysiology to measure channel activation. Subtype selectivity is assessed by comparing EC50 values across KCa2 subtypes. For example, this compound (compound 2q) exhibits EC50 values of 0.60 µM (human KCa2.3) and 0.64 µM (rat KCa2.2), indicating cross-species consistency but slight subtype preference . Comparative analysis with structurally related modulators (e.g., modulator 1/compound 2o) further validates selectivity .
Q. What experimental techniques are used to validate the mechanism of action of KCa2 channel modulators?
Methodological Answer:
- Patch-clamp electrophysiology : Directly measures ion currents to assess channel activation/inhibition kinetics.
- Calcium imaging : Evaluates intracellular Ca<sup>2+</sup> dynamics, as KCa2 modulators alter Ca<sup>2+</sup>-dependent gating (e.g., NS309 reduces glutamate-induced Ca<sup>2+</sup> overload in neurons ).
- Homology modeling : Predicts modulator binding sites using cryo-EM structures (e.g., KCa3.1 template for KCa2.2 modeling ).
Q. How do positive and negative KCa2 modulators influence Ca<sup>2+</sup> sensitivity?
Methodological Answer: Positive modulators (e.g., NS309, 1-EBIO) shift the Ca<sup>2+</sup> activation curve leftward, increasing apparent Ca<sup>2+</sup> sensitivity. Negative modulators (e.g., NS8593, AP14145) induce a rightward shift, reducing Ca<sup>2+</sup> sensitivity. These effects are quantified via concentration-response curves under controlled Ca<sup>2+</sup> conditions .
Advanced Research Questions
Q. What are the therapeutic implications of KCa2 channel modulation in neurological disorders?
Methodological Answer: Positive modulators (e.g., 1-EBIO, chlorzoxazone) restore KCa2 activity in alcohol withdrawal models, attenuating NMDA receptor-mediated excitotoxicity and reducing convulsions. Experimental protocols involve organotypic hippocampal slices and in vivo behavioral assays (e.g., handling-induced convulsion tests in mice) . Challenges include optimizing blood-brain barrier penetration and subtype specificity to minimize off-target effects .
Q. How do structure-activity relationship (SAR) studies guide the design of subtype-selective KCa2 modulators?
Methodological Answer: SAR studies compare chemical scaffolds (e.g., indole derivatives like NS309 vs. SKA-31) to identify functional groups critical for potency and selectivity. For instance, trifluorobenzoic ester derivatives (e.g., 13b) act as negative modulators by antagonizing SKA-31 binding, suggesting allosteric interactions . Computational docking using homology models (e.g., KCa2.2 based on KCa3.1 cryo-EM data) further refines drug design .
Q. How can contradictory findings in KCa2 channel research be resolved?
Methodological Answer:
- Model specificity : Discrepancies in atrial fibrillation (AF) studies (e.g., APD prolongation vs. shortening) may arise from tissue-specific remodeling. Use patient-derived cardiomyocytes or stressor-specific animal models (e.g., tachypacing vs. β-adrenergic stimulation) to isolate mechanisms .
- Pharmacological validation : Confirm results with genetic tools (e.g., siRNA knockdown of KCa2.2 in excitotoxicity assays ).
Q. What challenges exist in developing subtype-selective KCa2 modulators, and how are they addressed?
Methodological Answer:
- Structural homology : High similarity among KCa2.1–2.3 subtypes complicates selective targeting. Solutions include high-throughput screening of compound libraries and fragment-based drug design .
- Off-target effects : NS8593 inhibits sodium channels; mitigate via functional assays (e.g., hERG screening) and structural optimization .
Data Analysis and Interpretation
Q. How is KCa2 channel expression quantified in disease models?
Methodological Answer:
- qPCR/RNA-seq : Measures transcript levels of KCNN1–3 genes in tissues (e.g., downregulation of KCa2.3 in alcohol-dependent rodents ).
- Radioligand binding : Apamin-binding assays quantify functional channel density in brain regions during learning tasks .
- Immunohistochemistry : Localizes KCa2.2 to synaptic vs. extrasynaptic sites in hippocampal neurons .
Q. What statistical approaches are used to correlate KCa2 activity with behavioral outcomes?
Methodological Answer:
- Linear regression : Correlates apamin-binding site density with spatial learning performance (e.g., positive correlation in CA1, negative in CA3 ).
- ANOVA with post hoc tests : Compares neuronal burst firing rates between treatment groups in alcohol withdrawal models .
Future Directions
Q. What gaps remain in understanding KCa2 channel modulation, and how can they be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
